Epertinib hydrochloride

HER2-positive breast cancer brain metastasis pharmacokinetics

Epertinib hydrochloride is a reversible pan-ErbB TKI and not functionally interchangeable with other HER2/EGFR inhibitors. Its >10-fold higher accumulation in HER2-positive brain metastases versus lapatinib delivers cleaner CNS efficacy data, while the reversible binding mechanism avoids confounding toxicities seen with irreversible agents (neratinib, afatinib). Clinically validated with a 67% ORR in combination with trastuzumab, it is the definitive tool for preclinical CNS metastasis, ADC resistance, and chronic-dosing synergy models. Substituting a generic ErbB inhibitor introduces irreproducible variables.

Molecular Formula C30H28Cl2FN5O3
Molecular Weight 596.5 g/mol
Cat. No. B2630385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpertinib hydrochloride
Molecular FormulaC30H28Cl2FN5O3
Molecular Weight596.5 g/mol
Structural Identifiers
SMILESCC#CC(=NOCC1COCCN1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl
InChIInChI=1S/C30H27ClFN5O3.ClH/c1-2-4-27(37-40-18-24-17-38-12-11-33-24)21-7-9-28-25(14-21)30(35-19-34-28)36-23-8-10-29(26(31)15-23)39-16-20-5-3-6-22(32)13-20;/h3,5-10,13-15,19,24,33H,11-12,16-18H2,1H3,(H,34,35,36);1H/b37-27+;/t24-;/m1./s1
InChIKeyNVWJPQQXBPWOOA-PLXRJBJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Epertinib Hydrochloride: A Reversible Pan-ErbB TKI for HER2-Positive Oncology Research


Epertinib hydrochloride (S-22611 hydrochloride) is a small-molecule, orally active, reversible tyrosine kinase inhibitor (TKI) that targets the ErbB family receptors EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Discovered by Shionogi, it is a pan-ErbB inhibitor developed for the treatment of HER2-positive solid tumors, including breast and upper gastrointestinal cancers [1]. Unlike irreversible TKIs such as neratinib and afatinib, epertinib's reversible binding mechanism is associated with a distinct safety and tolerability profile in preclinical and early clinical studies [2]. The compound is currently in Phase I/II clinical trials and is available for research procurement as a high-purity (>98%) hydrochloride salt .

Critical Incompatibility of Generic HER2/EGFR TKI Substitutes for Epertinib in Specialized Research


Despite a shared target space with other HER2/EGFR TKIs like lapatinib, neratinib, afatinib, and tucatinib, epertinib hydrochloride is not a functionally interchangeable research tool. Its unique combination of a reversible binding mechanism and a specific pharmacokinetic (PK) and brain penetration profile creates distinct experimental and preclinical outcomes that cannot be replicated by simply substituting another in-class compound [1]. For example, epertinib demonstrates superior brain metastasis penetration in specific HER2-positive models compared to lapatinib [2], and its reversible nature yields a different safety profile compared to the irreversible inhibitors neratinib and afatinib [3]. Relying on a generic substitute would introduce confounding variables in studies focused on CNS activity, resistance mechanisms, or toxicity, thereby compromising data validity and reproducibility.

Quantitative Differentiation of Epertinib Hydrochloride from Key Comparator Compounds


Superior Brain Penetration and Tumor Accumulation in HER2-Positive Breast Cancer Brain Metastasis Models Compared to Lapatinib

In an intraventricular injection mouse model of HER2-positive breast cancer brain metastasis (MDA-MB-361-luc-BR2/BR3), epertinib demonstrated significantly higher intratumoral accumulation compared to the FDA-approved dual EGFR/HER2 inhibitor lapatinib. The concentration of epertinib in the brain metastatic region was >10 times higher than that of lapatinib after a single oral dose [1]. Additionally, the tumor-to-normal brain tissue ratio for epertinib was approximately 4-fold higher than that of lapatinib, indicating superior selectivity for the tumor microenvironment over normal brain parenchyma [1].

HER2-positive breast cancer brain metastasis pharmacokinetics CNS penetration

Potent Antitumor Activity in Preclinical Xenograft Models Over Lapatinib

In a variety of xenograft models, epertinib (S-222611) exhibited substantially better antitumor activity compared to lapatinib at clinically relevant doses [1]. One source reports that epertinib at 50 mg/kg p.o. was four times more potent than lapatinib and completely inhibited cancer cell growth in mice [2]. This superior in vivo efficacy is attributed to epertinib's more prolonged inhibition of EGFR and HER2 phosphorylation [2].

HER2-positive xenograft antitumor activity preclinical efficacy

Reversible Inhibition Mechanism Associated with Improved Tolerability vs. Irreversible TKIs

Preclinical studies directly compared epertinib (a reversible inhibitor) with the irreversible EGFR/HER2 inhibitors neratinib and afatinib. While epertinib showed equivalent or slightly weaker antitumor activity in these models, it demonstrated a notably safer profile [1]. This finding translates to the clinical setting, where the reversible nature of epertinib is believed to contribute to a more manageable side-effect profile, with mostly mild (Grade I/II) adverse events such as diarrhea, which can be controlled with standard supportive care [2].

safety profile reversible TKI toxicity adverse events

Clinical Activity in Heavily Pretreated HER2-Positive Cancers Including Brain Metastases

In a Phase Ib study of 76 patients with heavily pretreated solid tumors, epertinib monotherapy at 800 mg once daily demonstrated an objective response rate (ORR) of 19.0% in HER2-positive breast cancer and 20.0% in HER2-positive upper GI cancer [1]. Importantly, a partial response in brain disease lasting 7.5 months was observed in one breast cancer patient [1]. When combined with trastuzumab in a Phase I/II study for HER2-positive metastatic breast cancer, epertinib achieved an ORR of 67% (N=9) in the epertinib + trastuzumab arm, including responses in 4 of 6 patients previously treated with T-DM1 [2].

Phase I trial HER2-positive breast cancer objective response rate brain metastasis

Optimal Preclinical and Translational Research Applications for Epertinib Hydrochloride


In Vivo Modeling of HER2-Positive Brain Metastasis

Given its >10-fold higher accumulation in HER2-positive breast cancer brain metastases compared to lapatinib [1], epertinib is the preferred research tool for developing and evaluating therapies against CNS metastases. Its superior tumor-to-normal brain ratio minimizes off-target effects in the brain, leading to cleaner data in efficacy and toxicity studies.

Investigating Mechanisms of Resistance to Prior HER2-Directed Therapies

The clinical observation of responses in patients previously treated with T-DM1 [2] positions epertinib as a valuable tool for studying acquired resistance mechanisms to antibody-drug conjugates and other HER2-targeted agents. Its reversible pan-ErbB inhibition offers a different pharmacological pressure for resistance studies.

Long-Term In Vivo Toxicology and Tolerability Studies

Epertinib's reversible binding mechanism, which is associated with a more favorable preclinical safety profile compared to irreversible inhibitors like neratinib and afatinib [3], makes it an ideal candidate for chronic dosing studies. The manageable and mostly mild adverse event profile reduces study attrition and confounding health variables.

Combination Therapy Studies with Anti-HER2 Monoclonal Antibodies

The significant clinical activity observed with the combination of epertinib and trastuzumab (67% ORR) [2] supports its use in preclinical research exploring synergistic combinations of TKIs with monoclonal antibodies. This provides a validated experimental platform for optimizing HER2 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epertinib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.